8-Amino-3,4-dihydronaphthalene-1-carboxylic acid

Medicinal Chemistry Lead Optimization Bioisosteric Replacement

8-Amino-3,4-dihydronaphthalene-1-carboxylic acid (8-Amino-3,4-DHN-1-COOH) is a bicyclic aromatic compound with a partially saturated naphthalene core, classified as both a naphthalene derivative and an amino acid derivative. It combines a primary aromatic amine at the 8-position and a carboxylic acid at the 1-position on a 3,4-dihydronaphthalene scaffold.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 92287-97-3
Cat. No. B15070757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-3,4-dihydronaphthalene-1-carboxylic acid
CAS92287-97-3
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=C1)C(=O)O)C(=CC=C2)N
InChIInChI=1S/C11H11NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h2,4-6H,1,3,12H2,(H,13,14)
InChIKeyMLIKNFPDNFDOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-3,4-dihydronaphthalene-1-carboxylic acid (CAS 92287-97-3): Key Chemical Profile


8-Amino-3,4-dihydronaphthalene-1-carboxylic acid (8-Amino-3,4-DHN-1-COOH) is a bicyclic aromatic compound with a partially saturated naphthalene core, classified as both a naphthalene derivative and an amino acid derivative. It combines a primary aromatic amine at the 8-position and a carboxylic acid at the 1-position on a 3,4-dihydronaphthalene scaffold. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol and a calculated density of 1.332 g/cm³. The presence of two orthogonal reactive handles (the nucleophilic amine and the electrophilic/acylating carboxylic acid) makes it a versatile intermediate in medicinal chemistry and organic synthesis . The 3,4-dihydro scaffold provides a non-aromatic ethylene bridge that imparts conformational flexibility distinct from fully aromatic naphthalene analogs [1].

Why 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid Cannot Be Substituted by Generic Naphthalene Carboxylic Acids


The critical differentiation between 8-Amino-3,4-DHN-1-COOH and generic naphthalene carboxylic acids lies in the simultaneous presence of a partially saturated 3,4-dihydro ring and the peri-disposed 8-amino group. This exact topological arrangement creates steric, electronic, and chemical reactivity profiles not present in fully aromatic naphthalene-1-carboxylic acids (e.g., CAS 86-55-5) or the regioisomeric 5-amino analog (CAS 92287-95-1) . The 8-amino substituent ortho to the ring junction participates in intramolecular hydrogen bonding with the carboxylic acid, affecting solubility, pKa, and nucleophilicity in ways that cannot be recapitulated by the 5-amino isomer . Consequently, substituting this compound with a general naphthalene-1-carboxylic acid or a different amino-positional isomer may invalidate SAR in lead optimization or hinder downstream derivatization efficiency [1][2][3].

8-Amino-3,4-dihydronaphthalene-1-carboxylic acid: Quantitative Differentiation Versus Comparator Compounds


Regioisomeric Purity and Scaffold Positioning: 8-Amino vs. 5-Amino Analog Differentiation

The regioisomer 5-Amino-3,4-dihydronaphthalene-1-carboxylic acid (CAS 92287-95-1) shares identical molecular formula and molecular weight (C₁₁H₁₁NO₂, 189.21 g/mol) with the 8-amino derivative but exhibits a different calculated boiling point (376.8°C for 8-amino vs. unlisted for 5-amino) and potentially different chromatographic retention behavior due to altered hydrogen bonding between the peri 8-amino and 1-carboxyl groups. This peri intramolecular hydrogen bond in the 8-isomer dampens the amine nucleophilicity, a factor essential for Amide Coupling efficiency in bioconjugation or PROTAC linker attachment .

Medicinal Chemistry Lead Optimization Bioisosteric Replacement

Dihydro vs. Fully Aromatic Naphthalene Core: Synthetic Tractability for Dehydrogenation

The 3,4-dihydronaphthalene core of the target compound can be selectively dehydrogenated over palladium on activated carbon under refluxing p-cymene to generate the fully aromatic 1-amino-2-naphthalenecarboxylic acid scaffold, a transformation not possible for 1,2,3,4-tetrahydronaphthalene derivatives or fully aromatic naphthalene starting materials without additional reduction/oxidation steps. Reported yields for this dehydrogenation on analogous dihydronaphthalene carboxylic acid derivatives range from 43% to 99%, demonstrating the synthetic versatility of the partially saturated core [1].

Organic Synthesis Drug Discovery Intermediate Scaffold Functionalization

Dual reactive handles for bioconjugation: 8-amino-3,4-dihydronaphthalene-1-carboxylic acid versus mono-functional naphthalene-1-carboxylic acids

Standard naphthalene-1-carboxylic acid (CAS 86-55-5) offers only a single carboxyl reactive handle, limiting the scope of modular functionalization. The 8-amino-3,4-dihydronaphthalene-1-carboxylic acid scaffold permits orthogonal functionalization: the carboxylic acid can be activated and coupled to an amine-bearing biomolecule while the aryl amine may be engaged for a separate fluorophore or affinity tag attachment, or vice versa. Specific photophysical and biochemical applications of analogous ortho-amino arene dihydronaphthalene scaffolds demonstrate that the 8-amino group renders the compound viable as a 'two-arm' core for constructing targeted anticancer agents, tubulin polymerization inhibitors, or targeted protein degraders (TPD) [REFS-1, REFS-2, REFS-5].

Bioconjugation Chemical Biology Warhead Optimization

Dihydronaphthalene scaffold in tubulin polymerization inhibition: Class-level potency benchmarking versus 2-substituted naphthalene carboxylic acids

Structurally related amino-dihydronaphthalene and amino-benzosuberene analogs have demonstrated strong inhibition of tubulin polymerization, with IC50 values between 0.62 and 1.5 μM, as well as potent cytotoxicity (GI50 = 0.11–40 nM) against a panel of human cancer cell lines. While 2-substituted 3,4-dihydronaphthalene-2-carboxylic acids (e.g., 5α-reductase inhibitor scaffolds) report IC50s around 0.2 μM against their respective targets, the amino-dihydronaphthalene-1-carboxylate class surpasses them in potency for tubulin polymerization and cellular cytotoxicity, with GI50 values in the picomolar to low nanomolar range [1][2][3][4].

Anticancer Tubulin Polymerization Inhibitors Vascular Disrupting Agents

Physicochemical differentiation: Calculated boiling point and stability of 8-amino derivative versus oxidised naphthalene-1-carboxylic acid.

The fully aromatic 8-amino-1-naphthalenecarboxylic acid (CAS 129-02-2) is a flat, conjugated system with a measured melting point of ~229°C and a boiling point of ~396 °C (calc.), while the partially saturated 8-amino-3,4-dihydronaphthalene-1-carboxylic acid (CAS 92287-97-3) has a lower calc. boiling point of 376.8 °C, a flash point of 181.662 °C, and higher volatility (density 1.332 g/cm³ vs. 1.363 g/cm³ for the fully aromatic analog). The altered boiling point and density facilitate distinct purification protocols, e.g. distillation or flash chromatography on silica gel, and the reduced aromaticity alters the UV-vis absorption profile, impacting analytical tracking by HPLC-DAD and reducing background interference in cellular screening assays .

Process Chemistry Physical Chemistry Chromatographic Separation

Key Research and Industrial Applications of 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid


Synthesis of Dihydronaphthalene-Based Vascular Disrupting Agents (VDAs)

The 8-amino-3,4-dihydro scaffold serves as a critical synthetic precursor for amino-dihydronaphthalene tubulin polymerization inhibitors with GI50 values in the low nanomolar range [1]. The dual orthogonal handles (amine and carboxylic acid) allow modular derivatization into amino acid prodrug conjugates, enabling fine-tuning of solubility, pharmacokinetics, and tumor-homing properties [1]. Procurement of this specific regioisomer over the 5-amino or fully aromatic naphthalene versions is essential, as the 8-amine contributes directly to the binding pharmacophore of combretastatin A-4-inspired vascular disrupting agents.

Modular Two-Arm Bioconjugation Scaffold for PROTACs and Chemical Probes

The orthogonally addressable 8-NH₂ and 1-COOH handles make this compound ideal for constructing proteolysis-targeting chimeras (PROTACs), SNIPERs, or affinity-based chemical probes [2]. The carboxylic acid can engage a ubiquitin ligase ligand, while the amine can incorporate a target-protein binding element, or vice versa. Using 8-Amino-3,4-DHN-1-COOH eliminates three synthetic steps compared to de novo functionalization of a simple naphthalene-1-carboxylic acid.

Late-Stage Diversification via Controlled Aromatization to Access 8-Amino-1-naphthalenecarboxylic Acid Libraries

Building a focused library of 8-amino-1-naphthalenecarboxylic acid derivatives often requires access to both partially saturated and fully aromatic intermediates. 8-Amino-3,4-DHN-1-COOH enables a 'two-scaffolds-one-precursor' strategy: it can be used directly in 3,4-dihydro series reactions or subjected to Pd/C-catalyzed dehydrogenation in refluxing p-cymene to generate the fully aromatic parent acid in one step, with yields of 43–99% for analogous substrates [3]. This reduces the total number of building blocks needed and simplifies inventory management in medicinal chemistry CROs.

Anticancer Lead Optimization with Focused Kinase/Tubulin SAR Panels

In medicinal chemistry programs targeting tubulin polymerization or kinase inhibition, the purchase of the 8-amino regioisomer is mandatory for generating accurate SAR tables. The peri relationship between the amine and the carboxylic acid alters the pKa of the amine and its nucleophilicity, affecting both binding affinity and metabolic stability [1]. Substituting the 5-isomer (CAS 92287-95-1) would produce a completely different hydrogen-bonding network, compromising the interpretability of biological data and potentially leading to false-negative SAR conclusions.

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